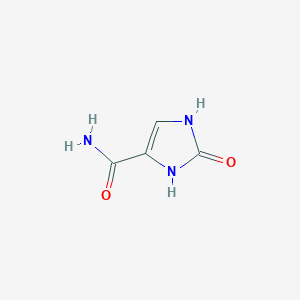

2-Oxo-1,3-dihydroimidazole-4-carboxamide

Description

2-Oxo-1,3-dihydroimidazole-4-carboxamide is a heterocyclic compound featuring a five-membered imidazole ring with a ketone group at the 2-position and a carboxamide substituent at the 4-position.

Properties

IUPAC Name |

2-oxo-1,3-dihydroimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3(8)2-1-6-4(9)7-2/h1H,(H2,5,8)(H2,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIVRQAMDSDYJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,3-dihydroimidazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of glyoxal with urea under acidic conditions to form the imidazole ring. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,3-dihydroimidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction typically produces alcohols.

Scientific Research Applications

2-Oxo-1,3-dihydroimidazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-1,3-dihydroimidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural differences between 2-Oxo-1,3-dihydroimidazole-4-carboxamide and related compounds:

Key Observations:

- Substituents: The adamantyl and pentyl groups in quinoline derivatives enhance lipophilicity, which may improve membrane permeability . The oxadiazole ring in the benzimidazole derivative introduces additional hydrogen-bonding sites and conformational constraints .

Physicochemical Properties

Notes:

- The benzimidazole derivative’s carboxylic acid group may improve aqueous solubility compared to carboxamide analogues, but its environmental persistence (H413) raises safety concerns .

Biological Activity

2-Oxo-1,3-dihydroimidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from various research findings and case studies.

Chemical Structure : The compound features an imidazole ring with both a ketone and a carboxamide functional group, which contribute to its unique biological activity.

Synthesis : The synthesis of this compound typically involves the cyclization of glyoxal with urea under acidic conditions. This reaction is often performed in an aqueous medium at elevated temperatures to facilitate the formation of the imidazole structure.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness that could lead to its use as a potential antibacterial agent. Specific studies have demonstrated its ability to inhibit the growth of pathogens, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also garnered attention for its anticancer properties. Recent studies have highlighted its potential to inhibit tumor growth in various cancer models. For instance, in vitro tests revealed that this compound could induce apoptosis in cancer cells by activating specific cellular pathways associated with cell death .

Table 1 summarizes the anticancer activity of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (melanoma) | 10 | Inhibition of tubulin polymerization |

| HCT116 (colorectal) | 5 | Induction of apoptosis |

| MDA-MB-231 (breast) | 7 | Cell cycle arrest in G2/M phase |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It has been shown to bind to tubulin, inhibiting its polymerization and thereby disrupting microtubule dynamics, which is critical for mitosis . This action can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Case Studies

- Tumor Growth Inhibition : In a study involving A375 melanoma xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dose of 30 mg/kg every other day for two weeks .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus, indicating strong antibacterial potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.